Demethoxyaschantin
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Overview
Description
Demethoxyaschantin is a member of the class of furofurans, specifically a lignan, which is a type of natural product found in plants. It is characterized by a tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole structure carrying an additional 3,4-dimethoxyphenyl substituent at position 4 . This compound is known for its biological activities, including antihypertensive and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethoxyaschantin typically involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and 1,3-benzodioxole. The synthetic route includes several steps, such as condensation reactions, cyclization, and reduction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, such as Magnolia species, followed by purification using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction . The process ensures the isolation of high-purity this compound suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Demethoxyaschantin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Demethoxyaschantin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of demethoxyaschantin involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation and blood pressure regulation. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to demethoxyaschantin include:
- Kobusin
- Fargesin
- Epieudesmin
- Isozanthpodocarpin B
Uniqueness
This compound is unique due to its specific structural features, such as the furofuran ring and the 3,4-dimethoxyphenyl substituent. These structural elements contribute to its distinct biological activities and make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[(3R,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21-/m0/s1 |
InChI Key |
AWOGQCSIVCQXBT-PBFVBANWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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